

EOAI3402143: A Leap Forward in Deubiquitinase Inhibition with Enhanced Drug-Like Properties

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Compound of Interest

Compound Name: EOAI3402143

Cat. No.: B607332

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A Comparative Analysis of the Novel DUB Inhibitor **EOAI3402143** Against its Predecessor, WP1130, for researchers, scientists, and drug development professionals.

The novel deubiquitinase (DUB) inhibitor, **EOAI3402143**, demonstrates significantly improved drug-like properties when compared to its parent compound, WP1130. Developed as a potent inhibitor of ubiquitin-specific proteases USP9X, USP24, and USP5, **EOAI3402143** offers enhanced aqueous solubility and greater cellular activity, positioning it as a more viable candidate for therapeutic development. This guide provides a comprehensive comparison of **EOAI3402143** and WP1130, supported by experimental data and detailed methodologies, to assist researchers in assessing its potential for B-cell malignancies and other cancers.

Enhanced Physicochemical and Pharmacological Profile

EOAI3402143 was engineered from the WP1130 scaffold to overcome limitations such as poor solubility.^{[1][2]} This optimization has resulted in a compound with a superior profile for preclinical and potential clinical development. A direct comparison of their key properties highlights the advancements achieved with **EOAI3402143**.

Table 1: Comparison of Physicochemical Properties

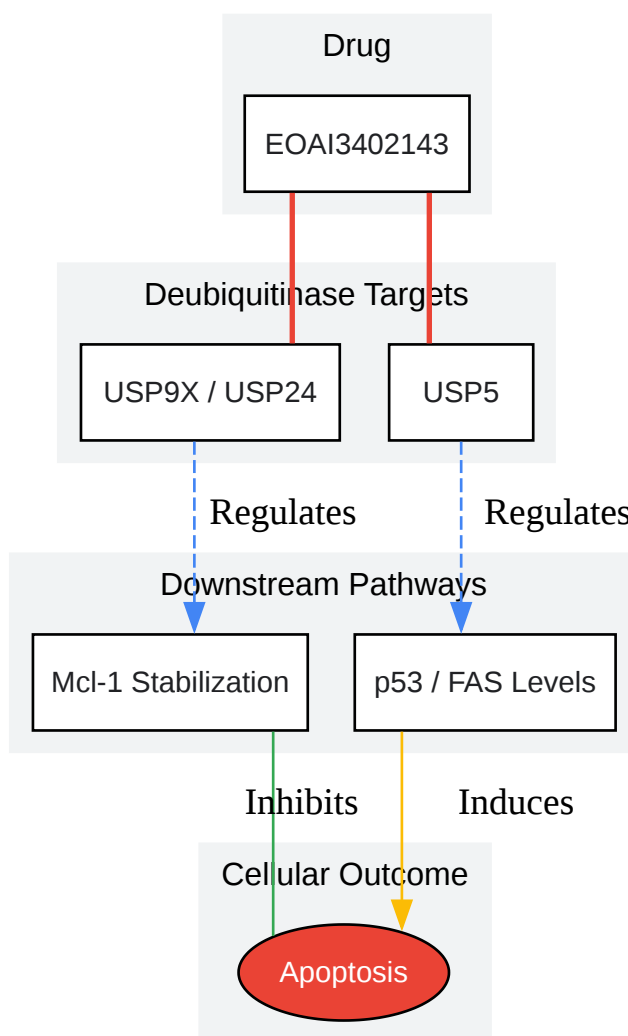
| Property | EOAI3402143 | WP1130 | Source(s) |
|--------------------------|---|--|-----------|
| Molecular Formula | C ₂₅ H ₂₈ Cl ₂ N ₄ O ₃ | C ₁₉ H ₁₈ BrN ₃ O | [3][4] |
| Molecular Weight (g/mol) | 503.42 | 384.27 | [3][4] |
| Aqueous Solubility | Increased | Insoluble | [4][5] |
| DMSO Solubility | ≥ 100 mg/mL (198.64 mM) | ≥ 16 - 100 mg/mL | [5][6] |

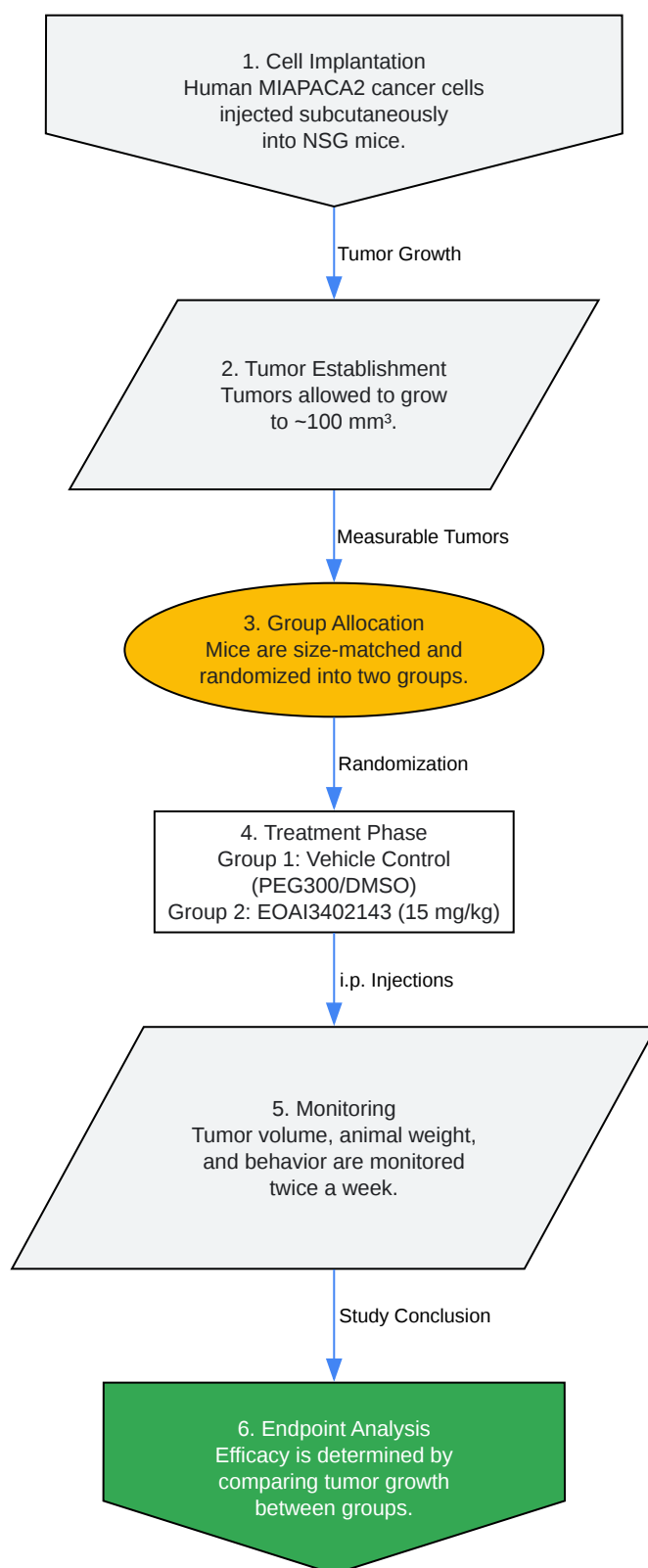
Table 2: Comparison of Biological Activity

| Target/Activity | EOAI3402143 | WP1130 | Source(s) |
|-------------------------------------|--------------------------------|---|-----------|
| Primary Targets | USP9X, USP24, USP5 | USP9X, USP5, USP14, UCH37 | [7][8] |
| USP9X IC ₅₀ | 1.6 μM (catalytic domain) | Not specified (≥80% inhibition at 5 μM) | [3][9] |
| Cellular IC ₅₀ (Myeloma) | Potent nM activity reported | ~0.5 - 2.5 μM | [5][10] |
| Key Downstream Effect | Increased tumor cell apoptosis | Induces apoptosis and aggresome formation | [8][11] |

Mechanism of Action: Targeting Key Survival Pathways

EOAI3402143 exerts its anti-tumor effects by inhibiting key deubiquitinases that are crucial for cancer cell survival. By targeting USP9X and USP24, it prevents the stabilization of the anti-apoptotic protein Mcl-1, a critical survival factor in malignancies like multiple myeloma.[11] Furthermore, its inhibition of USP5 has been linked to the suppression of p53 and FAS levels.[3] This multi-targeted inhibition ultimately leads to the induction of apoptosis in cancer cells.





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